diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite
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Overview
Description
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetracyclic framework, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite typically involves a multi-step process. One common method includes the Diels-Alder reaction of allylacetylene with cyclopentadiene to form the tetracyclic core . Subsequent functionalization steps introduce the phosphite and diphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphite group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves its interaction with molecular targets through its phosphite group. This group can participate in coordination with metal ions, facilitating catalytic processes. The tetracyclic core provides structural stability, allowing the compound to maintain its reactivity under various conditions.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Shares the tetracyclic core but lacks the phosphite and diphenyl groups.
Norbornene: A simpler bicyclic compound used in similar applications but with different reactivity.
Cyclopentadiene: A precursor in the synthesis of tetracyclic compounds.
Uniqueness
Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is unique due to its combination of a stable tetracyclic core and reactive phosphite group. This combination allows for versatile applications in various fields, distinguishing it from simpler cyclic compounds.
Properties
CAS No. |
71002-28-3 |
---|---|
Molecular Formula |
C25H27O3P |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite |
InChI |
InChI=1S/C25H27O3P/c1-3-7-21(8-4-1)27-29(28-22-9-5-2-6-10-22)26-16-20-14-19-15-23(20)25-18-12-11-17(13-18)24(19)25/h1-12,17-20,23-25H,13-16H2 |
InChI Key |
NWIHFAZZKYMVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1COP(OC3=CC=CC=C3)OC4=CC=CC=C4)C5C2C6CC5C=C6 |
Origin of Product |
United States |
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